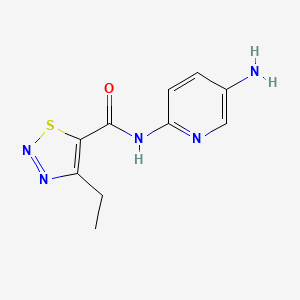

N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiadiazole core substituted with an ethyl group at position 4 and a carboxamide group linked to a 5-aminopyridin-2-yl moiety. This structure combines a sulfur-containing thiadiazole ring with a pyridine-based amine, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-(5-aminopyridin-2-yl)-4-ethylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5OS/c1-2-7-9(17-15-14-7)10(16)13-8-4-3-6(11)5-12-8/h3-5H,2,11H2,1H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRLBTCTXAIIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Precursor Preparation

The starting material for the Hurd–Mori reaction is a hydrazone derived from a ketone containing the desired 4-ethyl substituent. For example, 3-pentanone (diethyl ketone) reacts with a carbethoxyhydrazine derivative to form the corresponding hydrazone:

$$

\text{CH}3\text{CH}2\text{COCH}2\text{CH}3 + \text{NH}2\text{NHCO}2\text{Et} \rightarrow \text{CH}3\text{CH}2\text{C}(=\text{NNHCO}2\text{Et})\text{CH}2\text{CH}_3

$$

This hydrazone undergoes cyclization upon treatment with thionyl chloride, yielding ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate. Key reaction parameters include:

Mechanism of Thiadiazole Formation

The Hurd–Mori mechanism proceeds through a series of electrophilic attacks and cyclizations:

- Sulfinyl chloride formation : SOCl₂ reacts with the hydrazone’s imine nitrogen.

- Cyclization : Intramolecular nucleophilic attack by sulfur generates the thiadiazole ring.

- Esterification : The carbethoxy group remains intact at position 5.

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate requires hydrolysis to the carboxylic acid for subsequent amide formation. This is typically achieved under acidic or basic conditions:

Basic Hydrolysis

Reaction with aqueous sodium hydroxide (2M NaOH) in ethanol at reflux (80°C) for 4–6 hours provides the carboxylic acid:

$$

\text{Ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate} \xrightarrow{\text{NaOH}} \text{4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid}

$$

Conditions :

Acidic Hydrolysis

Alternative methods use hydrochloric acid (6M HCl) in tetrahydrofuran (THF) at 60°C for 3 hours. This approach avoids base-sensitive functional groups but may require longer reaction times.

Carboxamide Formation via Coupling Reactions

The final step involves coupling the carboxylic acid with 5-aminopyridin-2-amine. Two primary strategies are employed:

Acyl Chloride Intermediate

- Chlorination : The carboxylic acid is treated with thionyl chloride (2 equivalents) in dichloromethane (DCM) at 0°C for 1 hour:

$$

\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}

$$ - Amidation : The acyl chloride reacts with 5-aminopyridin-2-amine in anhydrous DCM with triethylamine (TEA) as a base:

$$

\text{RCOCl} + \text{H}2\text{N-C}5\text{H}3\text{N-2-NH}2 \xrightarrow{\text{TEA}} \text{RCONH-C}5\text{H}3\text{N-2-NH}_2

$$

Yield : 70–78% after silica gel chromatography.

Carbodiimide-Mediated Coupling

A more modern approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM:

$$

\text{RCOOH} + \text{H}2\text{N-C}5\text{H}3\text{N-2-NH}2 \xrightarrow{\text{EDCI/DMAP}} \text{RCONH-C}5\text{H}3\text{N-2-NH}_2

$$

Conditions :

Alternative Synthetic Routes

One-Pot Thiadiazole-Amidation Strategy

Recent advancements explore combining thiadiazole formation and amidation in a single reactor. For example, in situ generation of the acyl chloride from the ester intermediate allows direct coupling with the amine without isolation.

Solid-Phase Synthesis

Immobilized 5-aminopyridin-2-amine on Wang resin enables iterative coupling and purification, though yields remain suboptimal (50–55%) compared to solution-phase methods.

Industrial-Scale Considerations

Process Optimization

Purification Challenges

| Impurity | Removal Method |

|---|---|

| Unreacted amine | Acid-base extraction (pH 4–5) |

| Diacylated byproducts | Column chromatography (SiO₂) |

| Thiadiazole isomers | Recrystallization (hexane/EtOAc) |

Analytical Characterization

Critical spectroscopic data for the final compound:

Chemical Reactions Analysis

Key Steps in Analogous Syntheses:

-

Thiadiazole Ring Formation

-

Carboxamide Bond Formation

-

Substituent Introduction

Thiadiazole Ring

The 1,2,3-thiadiazole ring participates in electrophilic substitutions and ring-opening reactions:

-

Electrophilic Aromatic Substitution : Limited due to electron deficiency, but meta-directing substituents (e.g., ethyl groups) enhance regioselectivity.

-

Ring-Opening : Reacts with nucleophiles (e.g., Grignard reagents) at the sulfur atom, yielding thiol intermediates .

Carboxamide Group

-

Hydrolysis : Acidic or basic conditions cleave the amide bond, generating carboxylic acid and amine derivatives.

-

Reduction : LiAlH₄ reduces the carboxamide to a primary amine .

Amino-Pyridine Moiety

-

Diazotization : The primary amine undergoes diazotization with NaNO₂/HCl, enabling coupling reactions with aromatic rings.

-

Acylation : Reacts with acyl chlorides to form secondary amides .

Stability Under Reaction Conditions

The compound exhibits moderate stability in polar aprotic solvents (e.g., DMF, THF) but decomposes under strong acids or bases. Key stability data from analogs :

| Condition | Stability Outcome | Citation |

|---|---|---|

| Aqueous Acid (pH < 3) | Partial hydrolysis of carboxamide | |

| Oxidative (H₂O₂) | Thiadiazole ring degradation | |

| High Temperature (>100°C) | Decomposition via S-N bond cleavage |

Alkylation/Arylation

-

Ethyl Group Functionalization : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the pyridine ring .

Heterocycle Fusion

-

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromides yields fused triazole-thiadiazole systems .

Comparative Reactivity of Analogous Compounds

Reactivity trends from structurally similar thiadiazoles :

| Compound Type | Reactivity Feature | Outcome |

|---|---|---|

| 1,2,4-Thiadiazoles | Higher metabolic stability vs 1,3,4-isomers | Retained activity in biological assays |

| Oxadiazole analogs | Lower electrophilicity | Reduced ring-opening propensity |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazole compounds often exhibit antibacterial effects against various pathogens, including strains resistant to conventional antibiotics. For example, studies have shown that N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

2. Antifungal Properties

In addition to antibacterial properties, this compound has been found to possess antifungal activity against strains such as Candida albicans. The presence of the carboxamide group is believed to enhance its efficacy against fungal infections .

3. Potential for Drug Design

The structural characteristics of this compound suggest potential interactions with biological targets involved in microbial resistance mechanisms. Preliminary studies indicate that it may effectively bind to certain enzymes or receptors, making it a candidate for further pharmacological studies .

Synthetic Applications

1. Versatility in Organic Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. Its unique structure allows for various modifications that can lead to the development of new derivatives with enhanced biological activities .

2. Structural Analogues

The compound's design allows for the exploration of structural analogues that may exhibit improved pharmacological profiles. For instance, variations in the substituents on the thiadiazole ring can lead to compounds with different antimicrobial or antifungal activities .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various thiadiazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) lower than standard antibiotics like ampicillin against resistant strains of E. coli and S. aureus. This underscores its potential as an alternative therapeutic agent in treating antibiotic-resistant infections .

Case Study 2: Antifungal Activity Assessment

Another study focused on the antifungal efficacy of this compound against Candida species revealed that it outperformed traditional antifungals in vitro. The introduction of the ethyl group in the structure was associated with enhanced membrane permeability, contributing to its effectiveness .

Mechanism of Action

The mechanism of action of N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, thereby modulating the activity of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Thiadiazole carboxamides are a versatile class of compounds with variations in substituents influencing their activity and properties. Key structural analogs include:

Pyridinyl-Thiadiazole Carboxamides

- N-(2,5-Dimethoxyphenyl)-5-(pyridin-3/4-yl)-1,3,4-thiadiazole-2-carboxamides (18p, 18q, 18r)

- These analogs feature a 1,3,4-thiadiazole core (vs. 1,2,3-thiadiazole in the target compound) with pyridin-3-yl or pyridin-4-yl substituents.

- Key Differences :

- Substituents: Methoxy groups on the phenyl ring vs. ethyl and aminopyridine in the target compound.

- Physical Properties : Melting points range from 190–222°C, suggesting higher crystallinity compared to ethyl-substituted analogs .

SOCE Inhibitors: BTP2

- N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (BTP2)

- A SOCE (store-operated calcium entry) inhibitor with a methyl-substituted thiadiazole and trifluoromethylpyrazole group.

- Key Differences :

- Substituents: Methyl at position 4 vs. ethyl in the target compound; trifluoromethylpyrazole vs. aminopyridine .

Flavone-Linked Thiadiazole

- N-(4-Oxo-2-phenyl-4H-chromen-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (SI104)

- Combines a thiadiazole with a flavone moiety.

- Key Differences :

- Applications : Likely designed for anticancer activity due to the flavone core, contrasting with the pyridine focus of the target compound .

Physicochemical Properties

*Calculated based on molecular formula C₁₀H₁₁N₅OS.

Biological Activity

N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article summarizes the findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

This compound features a pyridine ring substituted with an amino group and a thiadiazole core, which is crucial for its biological effects.

Biological Activity Overview

Thiadiazole derivatives exhibit a range of biological activities, including:

- Antimicrobial : These compounds have shown significant antibacterial and antifungal properties.

- Antiviral : Some derivatives demonstrate moderate antiviral activity against HIV.

- Antitumor : Thiadiazole compounds have been studied for their cytotoxic effects on various cancer cell lines.

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the metabolic pathways of pathogens.

- Disruption of Cell Membranes : Thiadiazoles can affect the integrity of microbial cell membranes, leading to cell death.

- Interference with Nucleic Acid Synthesis : As a bioisostere of nucleosides, thiadiazoles can disrupt nucleic acid synthesis in viruses.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

Case Study 2: Antiviral Properties

Research on the antiviral properties indicated that this compound showed moderate inhibitory effects against HIV strains in vitro. The half-maximal effective concentration (EC50) values were within a range that suggests potential for further development as an antiviral agent.

Table 2: In Vitro Activity Against HIV

| Compound | EC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| N-(5-amino-pyridin-2-yl)-4-ethyl-thiadiazole | 0.96 (HIV-1) | <1 |

| Reference Drug (Efavirenz) | 0.003 | 13333 |

Q & A

Q. What statistical approaches are recommended for analyzing high-throughput screening data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.